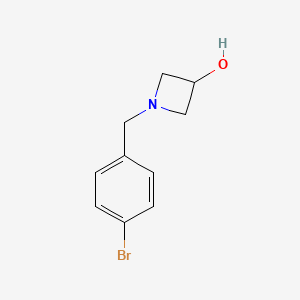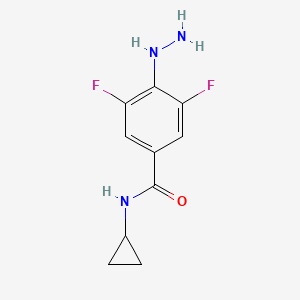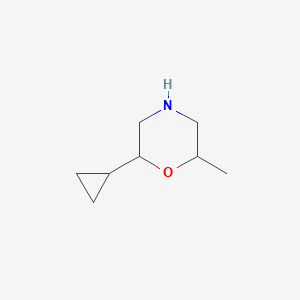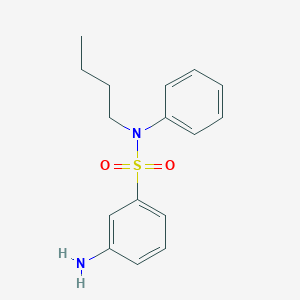
3-amino-N-butyl-N-phenylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-butyl-N-phenylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
3-amino-N-butyl-N-phenylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
3-Amino-N-butyl-N-phenylbenzene-1-sulfonamide, also known as ABPS, is a sulfonamide compound. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance and folate synthesis, respectively .
Mode of Action
This inhibition could lead to diuresis, hypoglycemia, and anti-inflammatory effects .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase by ABPS could affect several biochemical pathways. For instance, the inhibition of carbonic anhydrase could disrupt the reabsorption of bicarbonate ions in the kidneys, leading to diuresis . Similarly, the inhibition of dihydropteroate synthetase could interfere with the synthesis of folic acid, a vital cofactor for various enzymatic reactions .
Result of Action
The inhibition of carbonic anhydrase and dihydropteroate synthetase by ABPS could lead to several physiological effects. These might include diuresis, hypoglycemia, and anti-inflammatory effects . Additionally, the inhibition of folic acid synthesis could have antimicrobial effects, as many bacteria rely on this pathway for growth and survival .
Action Environment
The action, efficacy, and stability of ABPS could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of ABPS, which in turn could influence its absorption and distribution . Additionally, the presence of other drugs could affect the metabolism and excretion of ABPS, potentially leading to drug-drug interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide typically involves the reaction of aniline derivatives with sulfonyl chlorides under basic conditions. The reaction proceeds through the formation of a sulfonamide bond between the amine group of the aniline derivative and the sulfonyl chloride. Common reagents used in this synthesis include aniline, butylamine, and sulfonyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-N-butyl-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Comparación Con Compuestos Similares
3-amino-N-butyl-N-phenylbenzene-1-sulfonamide can be compared with other sulfonamide compounds such as:
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but different pharmacokinetic properties.
Sulfamethoxazole: A sulfonamide antibiotic with a broader spectrum of activity.
Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs for treating infections.
The uniqueness of this compound lies in its specific structural modifications, which can lead to different biological activities and applications compared to other sulfonamides .
Propiedades
IUPAC Name |
3-amino-N-butyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-2-3-12-18(15-9-5-4-6-10-15)21(19,20)16-11-7-8-14(17)13-16/h4-11,13H,2-3,12,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSIIBRLHMKCQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
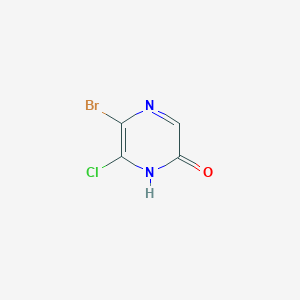

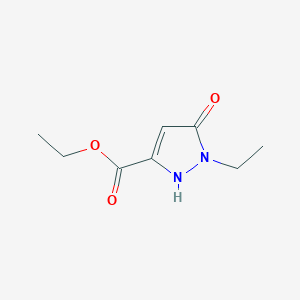

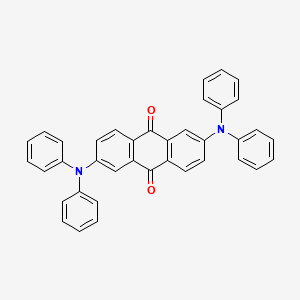
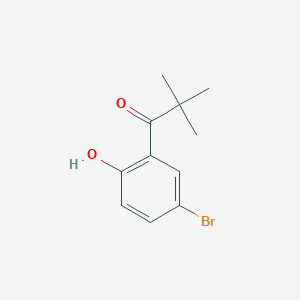
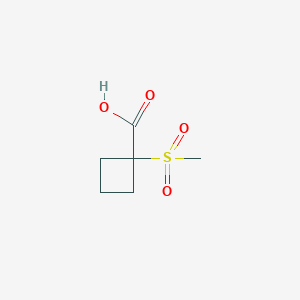

![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)
![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1375110.png)
